

"N-(2-methyl-6-nitrophenyl)acetamide" melting point and appearance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N</i> -(2-methyl-6-nitrophenyl)acetamide
Cat. No.:	B181055

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **N-(2-methyl-6-nitrophenyl)acetamide**

Introduction

N-(2-methyl-6-nitrophenyl)acetamide (CAS No. 59907-22-1) is an organic compound of significant interest in various fields of chemical synthesis. Its molecular structure, featuring a substituted aromatic ring with nitro and acetamide functionalities, makes it a versatile intermediate. It is primarily utilized in the synthesis of more complex, biologically active compounds and has potential applications in the development of organic optoelectronic materials^[1].

This technical guide provides a comprehensive analysis of the key physicochemical properties of **N-(2-methyl-6-nitrophenyl)acetamide**, with a specific focus on its physical appearance and melting point. For researchers, scientists, and professionals in drug development, a precise understanding of these properties is fundamental for identity confirmation, purity assessment, and process optimization. This document synthesizes available data, explains the scientific principles behind the observations, and provides a validated experimental workflow for synthesis and characterization.

Physicochemical Properties Summary

The fundamental properties of **N-(2-methyl-6-nitrophenyl)acetamide** are summarized below. It is critical to note the variation in reported melting points, which is a key indicator of sample purity and will be discussed in detail.

Property	Value	Source(s)
IUPAC Name	N-(2-methyl-6-nitrophenyl)acetamide	N/A
CAS Number	59907-22-1	[2]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃	[1][3]
Molecular Weight	194.19 g/mol	[3]
Appearance	Yellow crystalline solid	[1]
Melting Point	156-164 °C	[1][4]
Solubility	Soluble in chloroform and dimethyl sulfoxide (DMSO); slightly soluble in ethanol and ether; almost insoluble in water.	[1]

Detailed Analysis of Physical Appearance

N-(2-methyl-6-nitrophenyl)acetamide is consistently reported as a yellow crystalline solid[1]. This description can be broken down to understand its chemical basis:

- **Crystalline Solid:** The solid nature at room temperature is due to the strong intermolecular forces between the molecules in the crystal lattice. The planarity of the benzene ring and the presence of polar groups (nitro and amide) facilitate efficient packing.
- **Yellow Color:** The yellow hue is attributed to the presence of the nitro group (-NO₂) acting as a chromophore on the benzene ring. This group, particularly in conjugation with the aromatic system, absorbs light in the blue-violet region of the visible spectrum, causing the compound to appear yellow to the human eye.

The appearance is a primary, albeit qualitative, indicator of purity. The presence of impurities, such as residual starting materials or isomeric byproducts from the synthesis, can lead to a duller color, a less defined crystalline structure, or even an oily or amorphous solid. A bright, uniform yellow color and well-formed crystals are characteristic of a high-purity sample.

Comprehensive Review of Melting Point

The melting point is a critical and quantitative measure of a compound's purity. For **N-(2-methyl-6-nitrophenyl)acetamide**, reported values include ranges of approximately 156-158 °C and 163-164 °C[1][4].

Significance of the Melting Point Range: A pure crystalline solid typically melts over a very narrow range (less than 1 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range. The ranges reported in the literature suggest that the samples analyzed likely contained minor impurities. The variation between the reported ranges (156-158 °C vs. 163-164 °C) can be attributed to:

- **Purity Level:** The higher range (163-164 °C) likely corresponds to a sample of higher purity.
- **Isomeric Impurities:** During synthesis, particularly via nitration of N-(2-methylphenyl)acetamide, other isomers such as N-(2-methyl-4-nitrophenyl)acetamide or N-(2-methyl-5-nitrophenyl)acetamide can form. These isomers have different molecular structures and melting points, and their presence will depress and broaden the observed melting range of the desired product.
- **Experimental Technique:** Minor variations can arise from the specific apparatus used, the rate of heating, and the calibration of the thermometer.

Therefore, for laboratory purposes, a sharp melting point within the 163-164 °C range can be considered a benchmark for high-purity **N-(2-methyl-6-nitrophenyl)acetamide**.

Experimental Protocol for Synthesis and Purity Verification

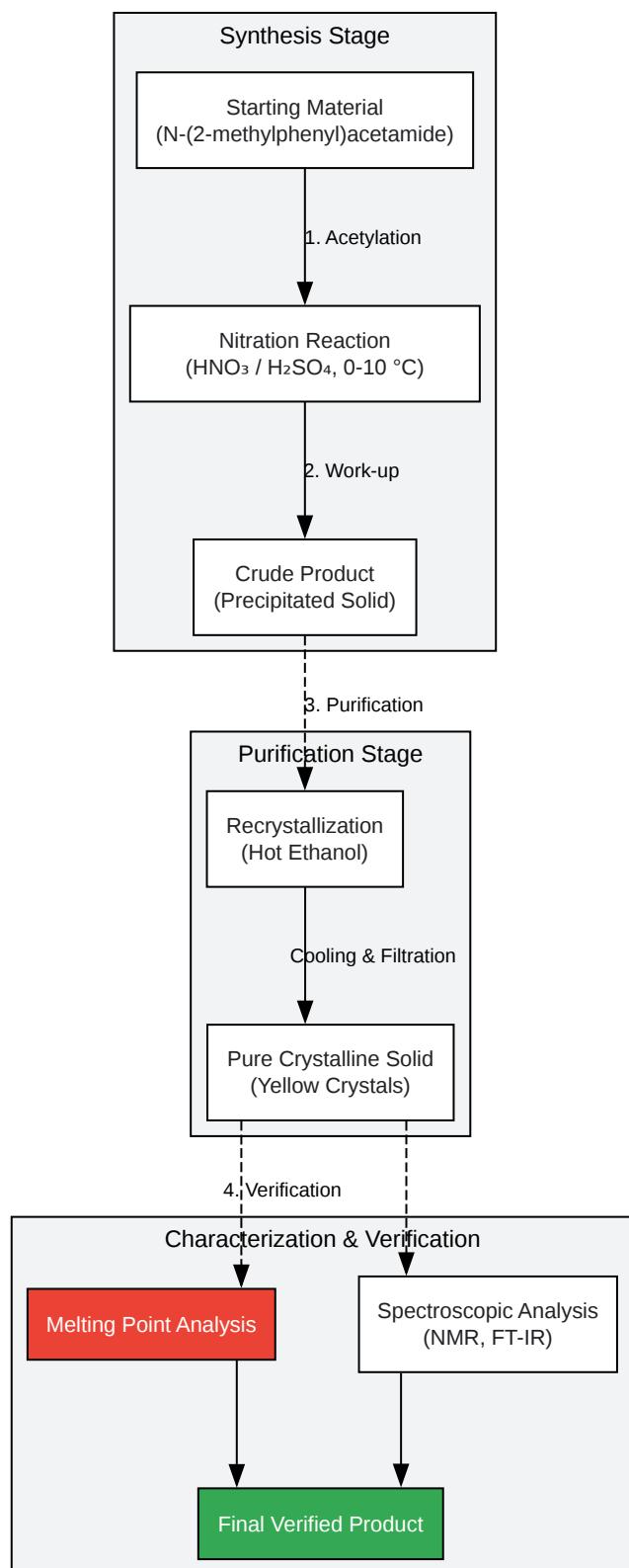
To reliably verify the physical properties of a compound, one must first synthesize and purify it. The following protocol describes a self-validating workflow, beginning with a common synthetic route and concluding with purification and characterization. This protocol is adapted from standard procedures for the nitration of substituted acetanilides[5][6].

Part A: Synthesis via Nitration of N-(2-methylphenyl)acetamide

- **Dissolution:** In a flask suitable for reactions below room temperature, dissolve N-(2-methylphenyl)acetamide in concentrated sulfuric acid. The process is exothermic; use an ice-salt bath to maintain the temperature between 0-5 °C.
- **Preparation of Nitrating Mixture:** In a separate, cooled flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Maintain the temperature of this mixture below 10 °C.
- **Nitration:** Add the nitrating mixture dropwise to the solution of N-(2-methylphenyl)acetamide. Vigorous stirring and careful temperature control (not exceeding 10 °C) are essential to promote the formation of the desired 6-nitro isomer and minimize byproducts[5].
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir for 1-2 hours in the cold bath. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).
- **Precipitation:** Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.
- **Isolation:** Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids. Dry the crude product.

Part B: Purification by Recrystallization

The crude product will contain a mixture of isomers and other impurities. Recrystallization is a highly effective method for purification.


- Solvent Selection: Based on solubility data, ethanol is a suitable solvent for recrystallization[1][5]. The ideal solvent should dissolve the compound well when hot but poorly when cold.
- Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored by insoluble impurities, a hot filtration step may be necessary.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Pure **N-(2-methyl-6-nitrophenyl)acetamide** should crystallize as yellow needles.
- Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly in a vacuum oven.

Part C: Characterization and Verification

- Appearance: Visually inspect the dried product. It should be a uniform, bright yellow crystalline solid.
- Melting Point Determination: Use a calibrated melting point apparatus. Place a small amount of the dried, crystalline product in a capillary tube. Heat the sample slowly (1-2 °C per minute) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure sample should exhibit a sharp melting range (≤ 1 °C), ideally near the 163-164 °C mark[4].
- Spectroscopic Confirmation (Optional but Recommended): To unequivocally confirm the identity of the compound, acquire spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, FT-IR) and compare the spectra with known reference data.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to final characterization, ensuring the production of a high-purity compound for accurate property assessment.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and characterization of **N-(2-methyl-6-nitrophenyl)acetamide**.

Safety Information

When handling **N-(2-methyl-6-nitrophenyl)acetamide**, standard laboratory safety procedures should be followed. Direct contact with skin and eyes should be avoided; in case of contact, rinse immediately with plenty of water[1]. Due to the lack of comprehensive toxicity data, appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The compound should be stored and handled away from ignition sources and incompatible materials like strong oxidizing or reducing agents[1].

Conclusion

N-(2-methyl-6-nitrophenyl)acetamide is a yellow crystalline solid with a reported melting point in the range of 156-164 °C[1][4]. The precise melting point and the sharpness of the melting range are direct indicators of the compound's purity. Variations in reported values are likely due to different levels of isomeric impurities introduced during synthesis. For drug development and scientific research, achieving a high degree of purity through methods like recrystallization is paramount. The verification of the compound's identity and purity through melting point analysis, supported by spectroscopic methods, constitutes a robust and self-validating protocol essential for reliable downstream applications.

References

- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE - ChemBK.
- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE manufacturers and suppliers in india - ChemicalBook.
- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | 59907-22-1 - ChemicalBook.
- N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | CymitQuimica.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
- "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties - Benchchem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | 59907-22-1 [chemicalbook.com]
- 3. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]
- 4. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE manufacturers and suppliers in india [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. ["N-(2-methyl-6-nitrophenyl)acetamide" melting point and appearance]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181055#n-2-methyl-6-nitrophenyl-acetamide-melting-point-and-appearance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com